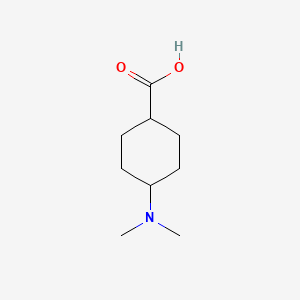

trans-4-(Dimethylamino)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-(dimethylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUZTWPXWNPFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves several synthetic routes and reaction conditions. One common method is the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . This process can be performed in a one-pot manner with a trans ratio of more than 75%, making it suitable for industrial applications .

Chemical Reactions Analysis

trans-4-(Dimethylamino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-4-(Dimethylamino)cyclohexanecarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the binding sites in plasminogen and other proteins . In industry, it is used in the synthesis of active pharmaceutical ingredients and other useful chemical compounds .

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways in the body. As an antifibrinolytic agent, it inhibits plasmin-induced fibrinolysis by binding to lysine-binding sites in plasminogen . This prevents the breakdown of fibrin clots, thereby reducing bleeding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic Acid

- Structure : Features a phenylsulfonyloxymethyl group at the trans-4 position.

- Crystallography: Monoclinic crystal system (space group P21/c), chair conformation of the cyclohexane ring. Unit cell parameters: a = 17.097 Å, b = 5.960 Å, c = 14.919 Å, β = 107.09°, V = 1453.2 ų . Hydrogen-bonded dimer formation via O–H···O interactions .

- Applications : Intermediate in dendrimer synthesis; enhances lipophilicity for polymer modifications .

trans-4-(Phenoxymethyl)cyclohexanecarboxylic Acid

- Structure: Substituted with a phenoxymethyl group.

- Crystallography: Chair conformation with average C–C bond length = 1.517 Å (similar to trans-1,4-cyclohexanedicarboxylic acid). Synthesized via nucleophilic substitution of tosyl intermediates with phenol .

- Role : Model compound for studying substituent effects on cyclohexane ring stability and reactivity .

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)

- Structure: Contains an aminomethyl group; widely used antifibrinolytic agent.

- Bioavailability :

- Pharmacology: Inhibits plasminogen activation, reducing fibrinolysis; used in treating bleeding disorders .

Functional Analogues

trans-4-Ethylcyclohexanecarboxylic Acid

- Structure : Ethyl substituent at trans-4 position.

- Properties : Increased hydrophobicity compared to t-DMACH; used in organic synthesis for steric effects .

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

- Structure : Hydroxymethyl group enhances polarity.

- Applications: Intermediate in prodrug design; soluble in polar solvents like ethanol .

Comparative Data Tables

Table 1: Crystallographic Parameters of trans-4-Substituted Cyclohexanecarboxylic Acids

Table 2: Pharmacokinetic and Functional Comparisons

*Relative to ε-aminocaproic acid (EACA).

Antifibrinolytic Activity

- Tranexamic acid derivatives, including t-DMACH analogues, show structure-dependent inhibition of plasminogen activators. Bulkier substituents (e.g., phenylsulfonyloxy) may reduce solubility but improve target binding .

- Key Finding: The tert-butoxycarbonylaminomethyl derivative of tranexamic acid exhibits improved stability in plasma and higher bioavailability .

Structural Insights

- Chair conformation stability is critical for maintaining hydrogen-bonding networks (e.g., O–H···O dimers in phenylsulfonyloxy derivatives), influencing crystallization and solubility .

Biological Activity

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid (TDMCA) is a synthetic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is primarily recognized for its role as an antifibrinolytic agent , inhibiting the breakdown of fibrin in blood clots, thus preventing excessive bleeding during surgical procedures or trauma. This article explores its biological activity, mechanisms of action, and relevant research findings.

TDMCA primarily targets plasminogen , inhibiting its conversion to plasmin, the enzyme responsible for fibrinolysis. This inhibition stabilizes fibrin clots and influences various cellular processes, including:

- Cell Signaling : Affects pathways related to wound healing and tissue repair.

- Gene Expression : Modulates genes involved in cellular responses to injury.

- Cellular Metabolism : Influences metabolic pathways that are critical during healing processes.

The compound's interaction with plasminogen leads to significant effects on cell migration and extracellular matrix stabilization, making it essential in contexts requiring clot preservation.

Pharmacokinetics

TDMCA exhibits favorable pharmacokinetic properties:

- Solubility : Water solubility is approximately 167 mg/ml, indicating good bioavailability.

- Distribution : It tends to accumulate in areas with high fibrin deposition, such as wound sites, where it exerts its antifibrinolytic effects.

The biochemical properties of TDMCA include:

- Inhibition of Fibrinolysis : By binding to plasminogen, TDMCA prevents its activation and subsequent fibrinolysis.

- Cellular Effects : Influences various types of cells by affecting their signaling pathways and metabolism.

Comparative Analysis with Similar Compounds

TDMCA shares structural similarities with other compounds known for antifibrinolytic properties. Below is a comparison table highlighting these compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Contains an amino group instead of dimethylamino group | Lacks methyl groups affecting biological activity |

| Trans-4-Methyl-1-cyclohexanecarboxylic acid | Has a methyl group instead of dimethylamino group | Different biological interactions due to lack of nitrogen functionality |

| Tranexamic acid | Similar antifibrinolytic properties | Clinically used for bleeding disorders; different structural modifications |

Case Studies and Research Findings

Several studies have investigated the biological activity and efficacy of TDMCA:

- Antifibrinolytic Efficacy : Research indicates that TDMCA significantly reduces blood loss in surgical settings by stabilizing clots. Its mechanism was elucidated through in vitro studies demonstrating its effect on plasminogen activation.

- Wound Healing Studies : In animal models, TDMCA was shown to enhance wound healing by promoting fibrin stabilization at the injury site, facilitating cellular migration and proliferation necessary for tissue repair.

- Cellular Interaction Studies : Molecular docking studies indicated strong binding affinity between TDMCA and plasminogen, suggesting its potential utility in therapeutic applications where clot stability is critical.

Q & A

Q. Optimization Tips :

- Control reaction temperature (0–25°C) during methylation to avoid over-alkylation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or NMR spectroscopy.

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: cyclohexane protons (δ 1.2–2.5 ppm), dimethylamino (–N(CH₃)₂, δ 2.2–2.4 ppm), and carboxylic acid (–COOH, δ 10–12 ppm).

- ¹³C NMR : Carboxylic acid carbon (δ ~175 ppm), dimethylamino carbon (δ ~40 ppm).

- Mass Spectrometry (MS) : Expect molecular ion [M+H]⁺ at m/z 187.1 (C₉H₁₇NO₂).

- IR Spectroscopy : Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and dimethylamino (C–N: ~1200 cm⁻¹) groups .

Advanced: What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

Answer:

- SHELX Suite : Use SHELXL for refining crystal structures against high-resolution X-ray diffraction data. It is robust for handling hydrogen bonding and torsional ambiguities in cyclohexane derivatives .

- ORTEP-III : Employ this graphical interface for visualizing thermal ellipsoids and validating molecular geometry (e.g., chair conformation of cyclohexane ring) .

Q. Example Workflow :

Grow single crystals via slow evaporation in ethanol.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with anisotropic displacement parameters.

Advanced: How can enantiomeric purity be assessed and improved for chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer .

- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards.

Note : The trans-configuration minimizes steric hindrance, but racemization can occur under acidic conditions. Stabilize via salt formation (e.g., HCl salt) .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of related cyclohexanecarboxylic acid derivatives?

Answer:

Q. Methodology :

Synthesize analogs (e.g., ethyl ester, amide).

Test in vitro bioactivity (e.g., protease inhibition assays).

Correlate activity with logP and pKa values using QSAR models.

Basic: What purification methods are most effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/methanol (95:5) as eluent.

- Acid-Base Extraction : Adjust pH to 2–3 (aqueous HCl) to protonate the carboxylic acid, then extract impurities with diethyl ether .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td).

- pH Stability Studies :

- Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.

- Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots .

Advanced: How should researchers address contradictory data in the literature (e.g., conflicting NMR assignments)?

Answer:

Cross-Verification : Compare NMR data with computationally predicted spectra (e.g., DFT calculations using Gaussian).

X-ray Crystallography : Resolve ambiguities by determining absolute configuration.

Collaborative Validation : Reproduce results in independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.